3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-pentoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-3-4-10-26-14-7-5-6-13(11-14)18(23)22-19-21-16-9-8-15(28(20,24)25)12-17(16)27-19/h5-9,11-12H,2-4,10H2,1H3,(H2,20,24,25)(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVEIZRBOJTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: The benzamide moiety is then attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Substitution with Pentyloxy Group: Finally, the pentyloxy group is introduced via an etherification reaction, where the benzamide derivative is reacted with pentanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the pentyloxy group.
Wissenschaftliche Forschungsanwendungen
3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a component in chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular processes and pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (): This compound replaces the sulfamoyl (-SO₂NH₂) group with a methanesulfonyl (-SO₂CH₃) group. The molecular weight increases slightly (MW: ~334 g/mol vs. ~318 g/mol for the sulfamoyl analogue) .
- 2-Nitro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide (): Here, the benzamide carries a nitro (-NO₂) group instead of pentyloxy. The electron-withdrawing nitro group may decrease lipophilicity (clogP ~2.5 vs. ~4.5 for pentyloxy) and enhance reactivity in electrophilic interactions .
Substituent Variations on the Benzamide Moiety
N-{(2S)-1-Oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide () :
This compound features a pentyloxy group but on a propanamide backbone rather than directly attached to benzamide. The stereochemistry (2S configuration) and extended alkyl chain may influence conformational stability and binding to chiral targets .- N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (–6): The fluorine substituent at the 2-position of benzamide increases electronegativity and polarity, improving crystallinity (as evidenced by lattice parameters: a = 5.22 Å, b = 20.26 Å vs. a = 5.95 Å, b = 16.86 Å for non-fluorinated analogues) .
Data Table: Key Properties of Selected Analogues
| Compound Name | Substituents (Benzothiazole/Benzamide) | Molecular Weight (g/mol) | clogP | Biological Activity (MIC, µg/mL) | Crystallographic Data (Volume, ų) |
|---|---|---|---|---|---|
| 3-(Pentyloxy)-N-(6-sulfamoyl-1,3-BT-2-yl)BA | 6-SO₂NH₂ / 3-O-C₅H₁₁ | ~356 | ~4.5 | Not reported | Not available |
| N-(6-Methanesulfonyl-1,3-BT-2-yl)BA | 6-SO₂CH₃ / H | ~334 | ~3.8 | Not reported | Not available |
| 2-Nitro-N-(6-sulfamoyl-1,3-BT-2-yl)BA | 6-SO₂NH₂ / 2-NO₂ | ~333 | ~2.5 | Not reported | Not available |
| N-(1,3-BT-2-yl)-2-fluorobenzamide (2-BTFBA) | H / 2-F | ~258 | ~2.9 | Moderate (Gram+) | 1195.61 |
Research Findings and Implications
- Synthetic Routes: The target compound can be synthesized via benzoylation of 2-aminobenzothiazole derivatives, analogous to methods described for N-(1,3-benzothiazol-2-yl)benzamide (). Slow evaporation techniques () may yield single crystals for structural validation .
- Structure-Activity Relationships (SAR): The pentyloxy group’s lipophilicity may enhance blood-brain barrier penetration compared to nitro or fluorine substituents.
- Crystallographic Insights : Fluorinated benzamides exhibit tighter molecular packing (smaller lattice parameters), suggesting higher thermal stability (), which could guide formulation strategies .
Biologische Aktivität
3-(Pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound features a benzamide moiety linked to a pentyloxy group and a benzothiazole derivative with a sulfamoyl substituent. The molecular formula is , and its structure can be represented as follows:
The biological activity of 3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as:
- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding.
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial and fungal strains.
- Antitumor Properties: The structural components suggest potential anticancer activity through mechanisms such as apoptosis induction.
Biological Activity
Research indicates that compounds similar to 3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibit a range of biological activities:
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antifungal | Effective against various fungal pathogens | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Antimicrobial Activity Study
- Objective: Evaluate the antibacterial properties against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition zones in disk diffusion assays, indicating strong antibacterial activity.
-
Antitumor Efficacy Assessment
- Objective: Assess the cytotoxic effects on cancer cell lines (e.g., MCF-7).
- Results: IC50 values demonstrated potent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry.
Q & A
Q. What are the standard synthetic routes for 3-(pentyloxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential coupling reactions starting with the benzothiazole core. For example:
Benzothiazole ring formation : React 2-aminobenzenethiol with sulfamoyl chloride under basic conditions to form 6-sulfamoyl-1,3-benzothiazol-2-amine.
Amide coupling : Use coupling agents like HATU or EDC with 3-(pentyloxy)benzoic acid to form the benzamide moiety.
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures >95% purity .
Key challenges include controlling reaction temperatures (60–80°C) and avoiding hydrolysis of the sulfamoyl group.
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm proton environments (e.g., pentyloxy –CH₂– at δ 1.2–1.6 ppm, sulfamoyl –NH₂ at δ 6.8–7.2 ppm).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 447.12).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Prioritize in vitro assays:
- Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination).
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or Aurora B kinases) with fluorescence-based substrates.
- Antimicrobial screening : Broth microdilution against S. aureus or E. coli (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modify substituents : Replace the pentyloxy group with shorter/longer alkyl chains or aryl groups to assess hydrophobicity effects.
- Sulfamoyl group variations : Test –SO₂NH₂ vs. –SO₂NHR (e.g., methyl or acetyl derivatives).
- Benchmark against analogs : Compare IC₅₀ values with structurally similar compounds (e.g., N-(6-methanesulfonyl-benzothiazol-2-yl) derivatives, which show IC₅₀ = 5 µM vs. 30 µM for simpler analogs) .
Q. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Validate assay conditions : Check for solubility issues (use DMSO ≤0.1%) or serum protein binding (perform equilibrium dialysis).
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.
- Pharmacokinetic profiling : Measure plasma stability, liver microsome metabolism, and bioavailability in rodent models .
Q. What strategies are effective for analyzing crystallographic data of this compound, especially when twinning or disorder is observed?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve twinning.
- Refinement in SHELXL : Apply TWIN/BASF commands for twin-law correction and PART/SUMP constraints for disordered moieties (e.g., pentyloxy chain).
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (Fo-Fc ≤ 0.3 eÅ⁻³) .
Q. How can researchers design in vivo studies to evaluate neurotoxicity and metabolic stability?
- Methodological Answer :
- Neurotoxicity : Perform rotarod tests and histopathology on brain sections (rodent models, 28-day exposure).
- Metabolic stability : Use LC-MS/MS to quantify parent compound and metabolites in plasma/liver homogenates.
- Dosage optimization : Conduct dose-ranging studies (1–50 mg/kg) with PK/PD modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
